molecular formula C23H22FN3O4S B296869 N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No. B296869
M. Wt: 455.5 g/mol
InChI Key: OYAGZEDUZYUVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide, commonly known as "N-(4-fluorophenyl)-N-(4-(2-(methylsulfonyl)acetamido)phenyl)acetamide," is a chemical compound with potential therapeutic applications. The compound belongs to the class of sulfonamide-based drugs and is primarily used in the field of cancer research. In

Mechanism of Action

N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide inhibits the activity of HDAC by binding to the active site of the enzyme. HDAC inhibitors prevent the deacetylation of histones, which leads to the accumulation of acetylated histones. This accumulation of acetylated histones leads to the activation of genes that are involved in the regulation of cell cycle, apoptosis, and differentiation. The activation of these genes leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to have several biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by inhibiting the activity of HDAC. In addition, the compound has been shown to inhibit the growth of tumors and induce cell cycle arrest in cancer cells. N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to have anti-inflammatory properties and to inhibit angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide in lab experiments is that it is a potent inhibitor of HDAC. This makes it an attractive compound for studying the role of HDAC in cancer development and progression. However, one of the limitations of using N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide in lab experiments is that it can have off-target effects on other enzymes and proteins. This can make it difficult to interpret the results of experiments that use this compound.

Future Directions

There are several future directions for the study of N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide. One direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer. Another direction is to study the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Finally, further studies are needed to understand the off-target effects of N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide and to develop more specific HDAC inhibitors.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide involves several steps. The first step involves the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base to produce 4-fluoro-N-(4-methylbenzenesulfonyl)aniline. In the second step, the product obtained from the first step is reacted with N-(4-acetylphenyl)acetamide in the presence of a base to produce N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide has been extensively studied for its potential therapeutic applications in cancer research. The compound has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors.

properties

Molecular Formula

C23H22FN3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H22FN3O4S/c1-16-3-13-22(14-4-16)32(30,31)27(21-11-5-18(24)6-12-21)15-23(29)26-20-9-7-19(8-10-20)25-17(2)28/h3-14H,15H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

OYAGZEDUZYUVCA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)F

Origin of Product

United States

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